N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the benzotriazole family This compound is characterized by its unique structure, which includes a benzotriazole ring substituted with a chloro and phenyl group, and a benzamide moiety substituted with three ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the chloro and phenyl groups. The final step involves the formation of the benzamide moiety with the triethoxy substitution. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chloro and phenyl groups may enhance its binding affinity, while the triethoxybenzamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide stands out due to its triethoxy substitution, which can significantly impact its chemical properties and potential applications. The presence of three ethoxy groups can enhance its solubility and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C25H25ClN4O4 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C25H25ClN4O4/c1-4-32-22-12-16(13-23(33-5-2)24(22)34-6-3)25(31)27-19-15-21-20(14-18(19)26)28-30(29-21)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3,(H,27,31) |
InChI Key |
VWWOOABAXFHKAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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